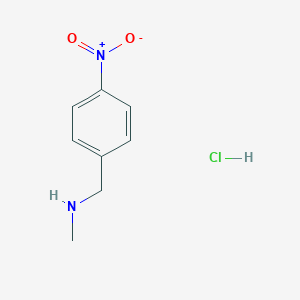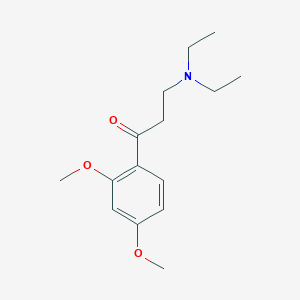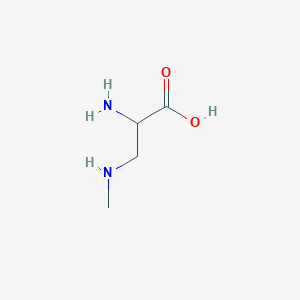![molecular formula C23H25N7O4 B100502 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate CAS No. 15958-43-7](/img/structure/B100502.png)
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate varies depending on its application. In the case of antibacterial, antifungal, and antiviral properties, the compound inhibits the growth of microorganisms by interfering with their metabolic processes. In the case of cancer treatment, the compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate has been found to have minimal toxicity and side effects on the human body. However, its long-term effects on human health are yet to be fully studied. The compound has been found to have a low bioavailability, which limits its effectiveness in some applications.
実験室実験の利点と制限
One of the main advantages of using 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate in lab experiments is its versatility. The compound can be used in various applications, including antibacterial, antifungal, antiviral, and cancer treatment. However, its low bioavailability and complex synthesis process can limit its use in some applications.
将来の方向性
There are several future directions for the research and development of 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate. One direction is to improve the synthesis process to make it more efficient and cost-effective. Another direction is to study the long-term effects of the compound on human health. Additionally, the compound can be further explored for its potential use in the development of biosensors and organic electronics. Finally, the compound can be studied for its potential use in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate is a versatile compound that has potential applications in various fields. The compound has been extensively researched for its antibacterial, antifungal, antiviral, and cancer treatment properties. The compound has minimal toxicity and side effects on the human body, but its long-term effects are yet to be fully studied. The compound's low bioavailability and complex synthesis process can limit its use in some applications. There are several future directions for the research and development of this compound, including improving the synthesis process, studying the long-term effects on human health, and exploring its potential use in other fields.
合成法
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate can be synthesized through a multistep process involving the reaction of different chemical reagents. The synthesis process involves the formation of intermediate compounds, which are then further reacted to produce the final compound. The synthesis process requires expertise and careful handling of chemical reagents.
科学的研究の応用
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate has been extensively researched for its potential applications in various fields. The compound has been studied for its antibacterial, antifungal, and antiviral properties. It has also been explored for its potential use in cancer treatment, as it has been found to inhibit the proliferation of cancer cells. Additionally, the compound has been studied for its use in the development of biosensors and in the field of organic electronics.
特性
CAS番号 |
15958-43-7 |
|---|---|
製品名 |
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate |
分子式 |
C23H25N7O4 |
分子量 |
463.5 g/mol |
IUPAC名 |
2-[N-(2-cyanoethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl N-butylcarbamate |
InChI |
InChI=1S/C23H25N7O4/c1-2-3-12-26-23(31)34-15-14-29(13-4-11-24)20-7-5-19(6-8-20)27-28-22-10-9-21(30(32)33)16-18(22)17-25/h5-10,16H,2-4,12-15H2,1H3,(H,26,31) |
InChIキー |
IYJLCWHPPXDSPO-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
正規SMILES |
CCCCNC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
その他のCAS番号 |
15958-43-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)

![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)



![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)




![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B100446.png)
